4-Iodo-6-methylsulfanyl-pyrimidine
Overview
Description
4-Iodo-6-methylsulfanyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular weight of 252.08 and its IUPAC name is 4-iodo-6-(methylthio)pyrimidine . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code of 4-Iodo-6-methylsulfanyl-pyrimidine is 1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 . This indicates that the compound contains carbon, hydrogen, iodine, nitrogen, and sulfur atoms. The InChI key is TXELSPZUGVLZON-UHFFFAOYSA-N .It is stored at refrigerator temperatures . The compound has a molecular weight of 252.08 .
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Pyrimidines : The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a related compound, involves various alkylants and results in the formation of thieno[2,3-d]pyrimidines and 2,4,6-tris(methylsulfanyl)pyrimidines (Briel, Franz, & Dobner, 2002).
- Palladium-Catalyzed Cross-Coupling Reactions : The palladium-catalyzed cross-coupling reaction of 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine with terminal alkynes has been explored for synthesizing various pyrrolopyrimidines (Tumkevičius & Masevičius, 2007, 2008).
Structural and Spectroscopic Studies
- Structural Analysis of Pyrimidines : Detailed studies on chloropyrimidine derivatives, which are structurally similar to 4-Iodo-6-methylsulfanyl-pyrimidine, have been conducted to understand their structure and spectral characteristics using quantum chemical methods (Gupta, Sharma, Virdi, & Ram, 2006).
- Nonlinear Optical Properties : Research on thiopyrimidine derivatives, closely related to 4-Iodo-6-methylsulfanyl-pyrimidine, has highlighted their potential in nonlinear optics (NLO) fields, assessed through density functional theory (DFT) and time-dependent DFT studies (Hussain et al., 2020).
Biological and Medicinal Applications
- Antiviral Profiling of Pyrimidine Derivatives : Synthesis of thieno-fused 7-deazapurine ribonucleosides, derived from pyrimidine compounds, has shown submicromolar in vitro cytostatic activities against cancer cell lines and antiviral activity against HCV (Tichy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-iodo-6-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXELSPZUGVLZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6-methylsulfanyl-pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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